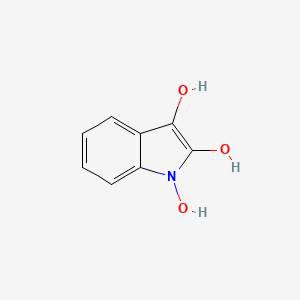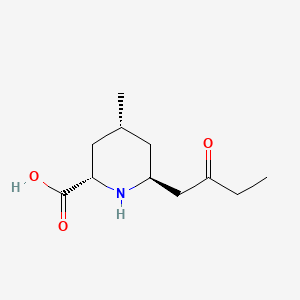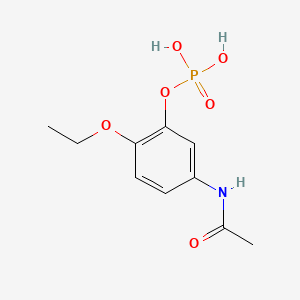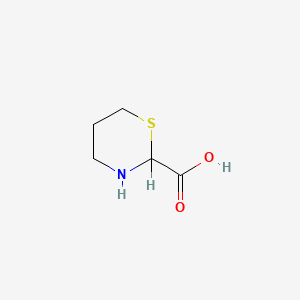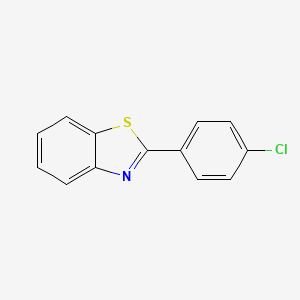
2-(4-Chlorophenyl)benzothiazole
Übersicht
Beschreibung
2-(4-Chlorophenyl)benzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C13H8ClNS and its molecular weight is 245.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33160. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Properties
- The benzothiazole ring in compounds like {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone, which are structurally similar to 2-(4-Chlorophenyl)benzothiazole, forms specific angles with other parts of the molecule, influencing its three-dimensional structure and interactions. These structural properties are crucial for the compound's reactivity and potential applications in various fields (Venugopala, Nayak, & Odhav, 2013).
Synthesis Methods
- Efficient synthesis methods have been developed for benzothiazoles, including those similar to this compound. An example is the copper(II)-catalyzed synthesis of benzothiazoles through intramolecular coupling-cyclization, which is significant for producing various benzothiazole derivatives under mild conditions (Jaseer, Prasad, Dandapat, & Sekar, 2010).
Antitumor Applications
- Some derivatives of 2-(4-Aminophenyl)benzothiazole, structurally related to this compound, have shown potent inhibition of specific human ovarian carcinoma cell lines. These compounds exhibit selective and potent antitumor properties (Bradshaw et al., 1998).
- The development of amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles indicates potential clinical applications. These prodrugs aim to overcome limitations posed by the lipophilicity of the compounds, making them suitable for preclinical evaluation (Bradshaw et al., 2002).
Antibacterial and Antioxidant Properties
- Benzothiazole derivatives, such as those synthesized from 2-(benzothiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile, have been tested for antioxidant and antibacterial activities. Some compounds exhibit potent antioxidant properties, while others show significant growth inhibition against certain bacteria (Arafat et al., 2022).
Corrosion Inhibition
- Benzothiazole derivatives have been evaluated for their performance in inhibiting corrosion of metals like mild steel in acidic solutions. Such studies reveal the potential of these compounds in industrial applications to enhance the longevity of metal structures (Salarvand et al., 2017).
Fluorescent Probes and Sensing Applications
- Certain benzothiazole-based compounds are applicable in fluorescent probes for sensing pH and metal cations. Their high sensitivity to pH changes and selectivity in metal cation detection make them suitable for various scientific and environmental monitoring applications (Tanaka et al., 2001).
Safety and Hazards
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been known to interact with various biological targets, including enzymes and receptors, depending on their structural modifications .
Mode of Action
Some benzothiazole derivatives have been reported to exhibit antimicrobial activity through membrane perturbation and intracellular interactions
Biochemical Pathways
Benzothiazole derivatives have been associated with the regulation of the mitochondrial apoptotic pathway, which is key in cell death and survival . The compound’s effect on these pathways could be influenced by its structural features and the nature of its targets.
Result of Action
Benzothiazole derivatives have been associated with various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects . The specific effects of 2-(4-Chlorophenyl)benzothiazole could depend on its targets and mode of action.
Biochemische Analyse
Biochemical Properties
2-(4-Chlorophenyl)benzothiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to induce cytochrome P450IA1 in both human and mouse cell lines This interaction suggests that this compound can influence the metabolism of other compounds by modulating the activity of this enzyme
Cellular Effects
This compound affects various types of cells and cellular processes. It has been reported to induce cytochrome P450IA1, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds . This induction can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. Furthermore, this compound has shown potential antitumor activity, making it a candidate for cancer research .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to cytochrome P450IA1, leading to its induction . This binding interaction may result in the activation or inhibition of other enzymes, depending on the cellular context. Additionally, this compound may influence gene expression by modulating transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can induce cytochrome P450IA1 over a specific period, suggesting that its effects may be sustained or diminish over time . Long-term effects on cellular function, such as changes in gene expression or metabolic activity, have also been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may induce cytochrome P450IA1 without causing significant toxicity . At higher doses, it can lead to adverse effects, including cytotoxicity and potential damage to tissues . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450IA1, which plays a key role in its metabolism . This interaction can lead to the formation of metabolites that may have different biological activities. The compound’s metabolism can also affect metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in certain tissues can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYFXQNOTPBYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211710 | |
| Record name | 2-(4'-Chlorophenyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6265-91-4 | |
| Record name | 2-(4'-Chlorophenyl)benzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6265-91-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4'-Chlorophenyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-CHLOROPHENYL)BENZOTHIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(4-chlorophenyl)benzothiazole interact with its target and what are the downstream effects?
A1: CPBT interacts with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. [] This interaction leads to the induction of cytochrome P4501A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics, including polycyclic aromatic hydrocarbons. [] Interestingly, CPBT demonstrates a higher induction capacity for CYP1A1 activity compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a well-known AhR agonist. [] This suggests that CPBT may be a potent inducer of CYP1A1 and could potentially influence the metabolism of other compounds metabolized by this enzyme.
Q2: Does this compound exhibit glucocorticoid activity?
A2: Research suggests that CPBT can potentiate cortisol-induced glucocorticoid receptor activity. [] This means that in the presence of cortisol, CPBT can enhance the activation of the glucocorticoid receptor. This finding highlights the potential for CPBT to interfere with glucocorticoid signaling pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



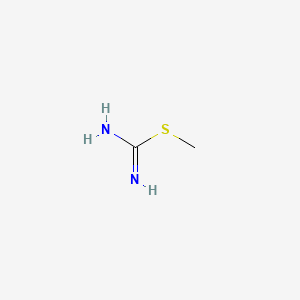


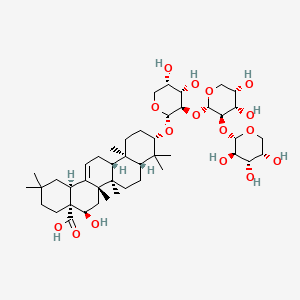
![Ethanone, 1-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-](/img/structure/B1219448.png)

